4-hydroxy-7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]quinoline-3-carboxamide
Description
4-Hydroxy-7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]quinoline-3-carboxamide is a synthetic quinoline derivative featuring a 1,2,4-triazole moiety linked to the quinoline core via a phenylmethyl group. The quinoline scaffold is substituted with hydroxy (C4) and methoxy (C7) groups, while the carboxamide group at C3 is connected to the triazole-bearing phenyl ring.
Properties
Molecular Formula |
C20H17N5O3 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
7-methoxy-4-oxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C20H17N5O3/c1-28-15-6-7-16-18(8-15)22-9-17(19(16)26)20(27)24-14-4-2-13(3-5-14)10-25-12-21-11-23-25/h2-9,11-12H,10H2,1H3,(H,22,26)(H,24,27) |
InChI Key |
OQKJMWJPHPTGHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]quinoline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Hydroxy and Methoxy Groups: The hydroxy and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents.
Attachment of the Triazole Moiety:
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the quinoline derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and
Biological Activity
4-Hydroxy-7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]quinoline-3-carboxamide, with the CAS number 1630901-29-9, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the quinoline family and incorporates a triazole moiety, suggesting diverse pharmacological properties. The following sections detail its biological activity, including anti-cancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 375.4 g/mol. The structure features a quinoline core substituted with hydroxyl and methoxy groups, along with a triazole-linked phenyl group. This unique structure may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H17N5O3 |
| Molecular Weight | 375.4 g/mol |
| CAS Number | 1630901-29-9 |
Anti-Cancer Properties
Recent studies have highlighted the anti-cancer potential of this compound. In one study, derivatives of quinoline linked via triazole were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, one derivative exhibited an IC50 value of 1.2 ± 0.2 µM against MCF-7 (breast cancer) and 1.4 ± 0.2 µM against Panc-1 (pancreatic cancer) cells .
Mechanism of Action:
The mechanism underlying the anti-proliferative effects appears to involve cell cycle arrest at the G2/M phase and induction of apoptosis as evidenced by:
- Increased expression of pro-apoptotic markers (Caspase-3, -8, -9).
- Alterations in BAX and Bcl-2 protein levels.
- Annexin V-FITC staining indicating early apoptotic events .
Other Biological Activities
Beyond anti-cancer effects, compounds similar to 4-hydroxy-7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]quinoline-3-carboxamide have shown promise in other biological areas:
- Antimicrobial Activity: Some derivatives have demonstrated antibacterial and antifungal properties .
- Anti-inflammatory Effects: Triazole-containing compounds often exhibit anti-inflammatory activities through inhibition of pro-inflammatory cytokines .
Case Study 1: Cytotoxicity Evaluation
A study conducted on a series of triazole-linked quinoline derivatives revealed that compounds with structural similarities to our target compound exhibited significant cytotoxicity against various cancer cell lines. The results indicated that modifications to the quinoline structure could enhance biological activity.
Case Study 2: Mechanistic Insights
Further investigation into the apoptotic pathways revealed that treatment with the compound led to mitochondrial membrane potential disruption and subsequent activation of caspases in MCF-7 cells. This suggests that the compound not only affects cell proliferation but also triggers programmed cell death through mitochondrial pathways.
Scientific Research Applications
Molecular Formula
The molecular formula of 4-hydroxy-7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]quinoline-3-carboxamide is CHNO.
Structural Features
The compound features a quinoline core modified with hydroxy and methoxy groups, as well as a triazole moiety. These modifications significantly influence its biological activity.
| Component | Description |
|---|---|
| Quinoline Backbone | Provides a structural framework for activity |
| Hydroxy Group | Enhances solubility and reactivity |
| Methoxy Group | May increase lipophilicity |
| Triazole Moiety | Imparts specific biological interactions |
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including the target compound. The presence of the triazole group is particularly noteworthy as it has been associated with enhanced anticancer activity.
Case Study: Anticancer Screening
A study evaluated various quinoline derivatives against several cancer cell lines. The compound demonstrated significant cytotoxicity against human lung (A549), colon (HCT-116), and breast (MCF-7) cancer cells. The mechanism of action involved the induction of apoptosis through caspase activation, making it a candidate for further development as an anticancer agent .
Synthetic Pathways
The synthesis of 4-hydroxy-7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]quinoline-3-carboxamide typically involves multi-step reactions that include:
- Formation of the Quinoline Core : Utilizing cyclization reactions.
- Introduction of Functional Groups : Employing methods such as alkylation and acylation to add hydroxy and methoxy groups.
- Triazole Attachment : Achieved through click chemistry or similar techniques to ensure high yield and purity.
In Vivo Studies
In vivo studies have been conducted to assess the pharmacokinetics and bioavailability of the compound. Results indicate that modifications enhance absorption rates while maintaining efficacy against targeted cancer types.
Toxicology Profile
Preliminary toxicological evaluations suggest that the compound exhibits low toxicity levels at therapeutic doses, making it a promising candidate for further clinical development .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s quinoline-triazole-carboxamide architecture aligns with several analogs in the evidence, but key differences in substituents and connectivity impact properties:
Key Observations :
- Substituent Effects : Hydroxy and methoxy groups in the target compound likely improve aqueous solubility relative to chloro () or trifluoromethyl () analogs. Fluorine in ’s compound suggests higher metabolic stability .
- Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound may confer better membrane permeability than the carboxylic acid in ’s compound, which could ionize at physiological pH .
Physicochemical Properties
- Solubility : The target compound’s hydroxy and methoxy groups likely enhance water solubility compared to ’s chloro-substituted analog, which is more lipophilic .
- Stability : Fluorine in ’s compound and chloro in ’s analog may confer resistance to oxidative metabolism compared to the target compound’s methoxy group .
Regulatory and Purity Considerations
Pharmaceutical impurities () and USP standards for Terconazole () underscore the importance of rigorous purity testing for triazole-containing compounds. The target compound’s synthesis would require careful control of byproducts, particularly related to triazole regiochemistry and quinoline substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
